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molecular formula C10H12O4 B1590043 2-(2-Methoxyethoxy)benzoic acid CAS No. 98684-32-3

2-(2-Methoxyethoxy)benzoic acid

Cat. No. B1590043
M. Wt: 196.2 g/mol
InChI Key: LRIXKEQGKQFQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546583B2

Procedure details

A mixture of the product of Example 25A (0.27 g, 1.3 mmol) in 40% aqueous potassium hydroxide was stirred for 6 hours. The mixture was then diluted with water, made slightly acidic by the addition of 2 N aqueous HCl, and then extracted three times with ethyl acetate. The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford 0.25 g of the title compound.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH2:11][CH2:12][O:13][CH3:14].Cl>[OH-].[K+].O>[CH3:14][O:13][CH2:12][CH2:11][O:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[C:3]([OH:15])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.27 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1)OCCOC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COCCOC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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